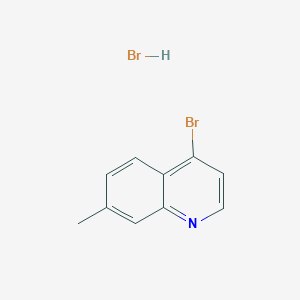

4-Bromo-7-methyl-quinoline hydrobromide

Description

Properties

IUPAC Name |

4-bromo-7-methylquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c1-7-2-3-8-9(11)4-5-12-10(8)6-7;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFMIRNCDYLAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-66-5 | |

| Record name | Quinoline, 4-bromo-7-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 4-Bromo-Quinoline Derivatives

A method for synthesizing 4-bromo-quinoline derivatives involves using o-propargyl phenyl azide as a raw material. The process includes adding an organic solvent to fully dissolve the material at room temperature, followed by the addition of TMSBr or HBr. The reaction is conducted at 40-60°C for 1-2 hours. After the reaction, the product is separated and purified to obtain the 4-bromo-quinoline derivative. The molar ratio of o-propargyl phenyl azide to TMSBr or hydrobromic acid is 1:2.5-3.0. The organic solvent used can be C1-C4 nitromethane or halogenated hydrocarbon, or acetonitrile. This method offers mild reaction conditions, simple operation, readily available raw materials, and high reaction yield, making it a promising chemical synthesis approach.

Preparation of 4-Bromocarbazole

The preparation method of 4-bromocarbazole includes the following steps:

- Condensation reaction of 1,3-cyclohexanedione and aniline to produce 3-aniline-cyclohexene-2-ketone. The ideal molar ratio of 1,3-cyclohexanedione to aniline is 1:0.9-1.05, with a preference of 1:1 to ensure complete reaction and minimize impurities.

- Cyclization of 3-aniline-cyclohexen-2-one to produce 1,2,3,9-tetrahydrocarbazol-4-one.

- The reaction conditions for each step, such as reaction temperature, solvent selection, and product separation, can be conventional methods used in the field. To improve the preparation route, specific conditions can be optimized.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methyl-quinoline hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the quinoline derivative with an aryl boronic acid .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, makes it valuable in organic chemistry.

Biology

- Antimicrobial Activity : Research indicates that 4-Bromo-7-methyl-quinoline hydrobromide exhibits potential antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, suggesting its utility in developing new antibiotics.

- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in inhibiting specific enzymes involved in cancer progression. Its interaction with cellular pathways may lead to apoptosis in cancer cells .

Medicine

- Drug Development : Due to its biological activity, this compound is explored as a pharmacological tool in drug development. Its structure allows for modifications that can enhance efficacy and reduce toxicity.

- Potential Use in Antimalarial Treatments : There are indications that derivatives of 4-Bromo-7-methyl-quinoline may possess antimalarial properties, making it a candidate for further research in malaria treatment.

Industry

- Production of Dyes and Pigments : The compound is utilized in the industrial production of dyes and pigments due to its stable chemical structure and color properties .

- Chemical Manufacturing : It finds application as an intermediate in the synthesis of various industrial chemicals and solvents .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of quinoline, including this compound, showed significant inhibition against Gram-positive bacteria, indicating potential for new antibiotic development.

- Cancer Cell Apoptosis : Research conducted on several cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates compared to control groups, highlighting its potential role as an anticancer agent.

- Synthesis Optimization : A recent study focused on optimizing the synthesis of this compound using microwave-assisted techniques, resulting in higher yields and shorter reaction times compared to traditional methods.

Mechanism of Action

The mechanism of action of 4-Bromo-7-methyl-quinoline hydrobromide involves its interaction with specific molecular targets. The bromine atom and the quinoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Bromo-7-methyl-quinoline hydrobromide with structurally related quinoline derivatives, focusing on substituent positions, reactivity, and biological activity.

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Position Effects :

- Bromine at C4 (as in the target compound) likely enhances electrophilic aromatic substitution reactivity compared to bromine at C3 or C8 .

- Methyl groups at C7 or C8 improve lipophilicity, influencing membrane permeability in drug design .

Halogen Diversity: Compounds with multiple halogens (e.g., 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline) exhibit higher biological activity due to synergistic electronic effects . Fluorinated derivatives (e.g., Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate) show improved pharmacokinetic profiles .

Salt Forms :

- Hydrobromide salts (e.g., Pyridine hydrobromide in ) generally increase aqueous solubility compared to free bases, critical for drug formulation .

Biological Activity: Brominated quinolines are prioritized in antimicrobial and anticancer research due to their ability to intercalate DNA or inhibit enzymes . Methyl groups enhance metabolic stability but may reduce reactivity in substitution reactions .

Biological Activity

4-Bromo-7-methyl-quinoline hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

This compound is synthesized through the bromination of 7-methylquinoline. This process typically involves heating the precursor compound in the presence of bromine, leading to the formation of the hydrobromide salt, which enhances its solubility and stability in biological assays.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The bromine atom and the quinoline ring structure are crucial for its reactivity and binding affinity. The compound has been shown to inhibit specific kinases involved in cell signaling pathways, leading to alterations in cellular processes such as apoptosis and proliferation.

Anticancer Properties

Quinoline derivatives, including this compound, have shown promise in cancer research. Studies indicate that these compounds can induce apoptosis in cancer cells by disrupting critical signaling pathways. For example, low to moderate doses of similar quinoline compounds have been effective in inhibiting tumor growth in animal models without significant toxicity .

Case Studies

- Antimicrobial Efficacy : A study on related quinoline derivatives revealed that certain modifications at the C-6 position significantly enhanced their activity against M. tuberculosis. Compounds with a methyl group at this position showed improved inhibitory effects compared to their ethyl-substituted counterparts .

- Anticancer Activity : In a laboratory setting, this compound was tested for its ability to inhibit cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates among treated cells.

Table 1: Biological Activities of Quinoline Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-Bromo-7-methyl-quinoline | Anticancer | |

| 5-Methoxyquinoline | Antimicrobial | |

| Quinine | Antimalarial | |

| Camptothecin | Anti-tumor |

Table 2: Dosage Effects on Tumor Growth Inhibition

| Dosage (mg/kg) | Tumor Volume Reduction (%) | Reference |

|---|---|---|

| 10 | 25 | |

| 20 | 50 | |

| 40 | 70 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-7-methyl-quinoline hydrobromide, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves bromination of 7-methylquinoline derivatives using reagents like or , followed by hydrobromide salt formation via acid-base reactions. Key steps include:

- Purification : Column chromatography (silica gel, ) to isolate intermediates .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection () and integration to confirm ≥98% purity .

- Critical Consideration : Monitor reaction temperatures to avoid over-bromination, which can lead to byproducts like 3,4-dibromo derivatives .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction to resolve the crystal lattice and confirm bromine/methyl positioning .

- FT-IR spectroscopy to identify hydrobromide-specific peaks (e.g., N–H stretching at 2500–3000 cm) .

- Mass spectrometry (ESI-MS) for molecular ion validation () .

Q. What experimental models are suitable for studying the pharmacological activity of this compound?

- Methodological Answer :

- In vivo models : Swiss albino mice (20–25 g) treated with scopolamine hydrobromide (20 mg/kg, i.p.) to induce cognitive deficits, followed by dose-response studies (e.g., 1–10 mg/kg, p.o.) .

- In vitro assays : Acetylcholinesterase (AChE) inhibition assays using rat brain homogenates to evaluate neuroprotective potential .

Advanced Research Questions

Q. How do protonation sites in this compound influence its hydrogen-bonding network and solubility?

- Methodological Answer :

- Protonation Analysis : Perform X-ray crystallography to identify protonation at the quinoline nitrogen versus the bromide counterion .

- Solubility Optimization : Co-solvent systems (e.g., PEG-400/water) can enhance aqueous solubility, which is critical for in vivo bioavailability .

Q. What strategies resolve contradictions in dose-dependent efficacy observed in neuroprotection studies?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., scopolamine-induced dementia models with fixed treatment durations) .

- Mechanistic Profiling : Use RNA-seq to identify off-target pathways activated at higher doses (e.g., oxidative stress vs. apoptosis) .

Q. How can structure-activity relationships (SAR) guide the design of 4-bromo-7-methyl-quinoline analogs with improved potency?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF) at the 2-position to enhance AChE binding affinity .

- Pharmacophore Modeling : Use Schrödinger’s Maestro to map hydrophobic (methyl) and electrostatic (bromine) interaction sites .

Q. What analytical methods validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours, followed by UPLC-MS to detect decomposition products .

- Kinetic Stability : Calculate half-life () using Arrhenius plots from accelerated stability testing (40°C/75% RH) .

Q. How should researchers address batch-to-batch variability in pharmacological assays?

- Methodological Answer :

- Quality Control (QC) : Implement strict in-process controls (IPCs) during synthesis, including ^1\text{H NMR and Karl Fischer titration for moisture content .

- Standardized Bioassays : Use internal reference compounds (e.g., donepezil for AChE assays) to normalize inter-experimental variability .

Methodological Frameworks for Rigorous Research

- Experimental Design : Apply the PICO framework (Population: scopolamine-treated mice; Intervention: compound dosage; Comparison: vehicle control; Outcome: AChE activity) to ensure hypothesis-driven studies .

- Ethical Compliance : Follow Directive 2010/63/EU for animal welfare, including group sizes (n ≥ 6) and humane endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.